molecular formula C20H23NO3 B13945445 2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid CAS No. 127460-09-7

2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid

Cat. No.: B13945445
CAS No.: 127460-09-7
M. Wt: 325.4 g/mol
InChI Key: VUHLDGBCWJUEMQ-UHFFFAOYSA-N
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Description

2-(2-(4-isobutylphenyl)propanamido)benzoic acid is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).

Preparation Methods

The synthesis of 2-(2-(4-isobutylphenyl)propanamido)benzoic acid involves the reaction of 2-(4-isobutylphenyl)propionic acid (ibuprofen) with thionyl chloride to form 2-(4-isobutylphenyl)propionyl chloride. This intermediate is then reacted with anthranilic acid to yield the final product . The reaction conditions typically involve the use of a suitable solvent such as dimethyl sulfoxide and a catalyst like trimethylaluminum at elevated temperatures (130-140°C) . Industrial production methods focus on optimizing these conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-(2-(4-isobutylphenyl)propanamido)benzoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-(2-(4-isobutylphenyl)propanamido)benzoic acid can be compared with other ibuprofen derivatives, such as:

These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of 2-(2-(4-isobutylphenyl)propanamido)benzoic acid lies in its enhanced antibacterial properties and stability under various conditions .

Properties

CAS No.

127460-09-7

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

2-[2-[4-(2-methylpropyl)phenyl]propanoylamino]benzoic acid

InChI

InChI=1S/C20H23NO3/c1-13(2)12-15-8-10-16(11-9-15)14(3)19(22)21-18-7-5-4-6-17(18)20(23)24/h4-11,13-14H,12H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

VUHLDGBCWJUEMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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